molecular formula C12H19NO4 B117115 3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide CAS No. 147795-39-9

3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide

Cat. No. B117115
M. Wt: 241.28 g/mol
InChI Key: FXCMGCFNLNFLSH-JTQLQIEISA-N
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Intermolecular sp³ C–H Bond Functionalization

    A novel one-pot, regioselective, remote functionalization of amides of octanoic acid, involving Csp³–H bond cleavage with CO and various nucleophiles, has been developed. This technique facilitates the synthesis of functionally challenging and promising derivatives of amides with remote functional groups of neo-structure and demonstrates the oxidative cyclization of octanamide into a six-membered cyclic amide with the C(Me)Et group adjacent to the heteroatom (Akhrem et al., 2013).

  • Aminolysis of Arylidene Derivatives

    The aminolysis of 5-aryl-3-arylidene-3H-furan-2-ones by aromatic amines leads to the formation of substituted amides of 4-oxo acids. This synthesis route contributes to the development of 1,5-diaryl-substituted 3-arylidene-3H-pyrrol-2-ones, demonstrating the chemical versatility and potential of the furan derivatives (Egorova & Nesterova, 2004).

  • Recyclization of Furan-2,3-diones Acylhydrazones

    The recyclization under the action of esters, amides, and nitriles of cyanoacetic acids forms corresponding esters, amides, and nitriles of 2-amino-1-R-4-oxo-5-(2-oxo-2-aryl/tert-butylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acids (Kizimova et al., 2020).

Polymerization and Materials Science

  • Polymerization of Furan-2,5-Dicarboxylic Acid-Based Bis(2-oxazoline) with Sebacic Acid

    The synthesis of renewable 2,5-furandicarboxylic acid-based cross-linked poly(ester amide)s via polymerization presents a promising sustainable alternative to polyphthalamides and demonstrates potential in high-performance material applications. This study also explores the enhanced reaction rates due to intra-molecular hydrogen bonding in the furanic amide group (Wilsens et al., 2015).

  • Enzymatic Polymerization of Furanic-Aliphatic Polyamides

    Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides are highlighted as sustainable alternatives to polyphthalamides. The study showcases enzymatic polymerization techniques leading to high molecular weight polyamides, underscoring the potential of these materials in commercial and industrial applications (Jiang et al., 2015).

properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCMGCFNLNFLSH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163802
Record name N-(beta-Oxooctan-1-oyl)homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide

CAS RN

147795-39-9
Record name N-(beta-Oxooctan-1-oyl)homoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147795399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(beta-Oxooctan-1-oyl)homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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